molecular formula C10H21N3O4S B608774 Lysine thiazolidine carboxylate CAS No. 57762-37-5

Lysine thiazolidine carboxylate

Cat. No. B608774
CAS RN: 57762-37-5
M. Wt: 279.355
InChI Key: QWFJCFXFOAIKGS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine thiazolidine carboxylate is a bioactive chemical.

Scientific Research Applications

  • DNA Interaction and Cancer Cell Inhibition : Thiazolidine-4-carboxylic acid derivatives, related to Lysine thiazolidine carboxylate, have been investigated for their ability to interact with DNA and inhibit cancer cells. A study found that these compounds exhibit cytotoxicity against colon cancer cell lines and possess antimicrobial activities (Thalamuthu et al., 2013).

  • Enzymatic Activity in Bacterial Metabolism : Research on l-Thiazolidine-4-Carboxylate (T4C) has shown that it influences bacterial metabolism. It is metabolized by Δ1-pyrroline-5-carboxylate reductase in Escherichia coli, suggesting a role in the degradation of proline analogs (Deutch et al., 2001).

  • Role in Protein Structure and Function : Lysine carboxylation in proteins, including its derivative thiazolidine carboxylate, is identified as a crucial post-translational modification. It plays a structural role and is involved in proton transfer events critical for enzyme functions (Li et al., 2005).

  • Detection of Amino Acids and Metals : Thiazolidine derivatives are used in colorimetric probes for the detection of amino acids like cysteine and lysine. They also show potential in detecting metal ions like zinc (Razi et al., 2014).

  • Antimicrobial and Antihypertensive Applications : Some thiazolidine-4-carboxylic acid derivatives are explored for their antihypertensive properties and potential as antihypertensive drugs (Ershov et al., 2014).

  • Influenza Neuraminidase Inhibition : Certain thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase in influenza A virus, indicating their potential use in designing novel influenza treatments (Liu et al., 2011).

  • Cell Cycle Modulation in Cancer Cells : L-thioproline, a form of thiazolidine-4-carboxylic acid, has been shown to reduce DNA synthesis in cancer cells, indicating its potential in cancer treatment (Cañero et al., 2006).

properties

CAS RN

57762-37-5

Product Name

Lysine thiazolidine carboxylate

Molecular Formula

C10H21N3O4S

Molecular Weight

279.355

IUPAC Name

4-Thiazolidinecarboxylic acid, compd. with l-lysine (1:1)

InChI

InChI=1S/C6H14N2O2.C4H7NO2S/c7-4-2-1-3-5(8)6(9)10;6-4(7)3-1-8-2-5-3/h5H,1-4,7-8H2,(H,9,10);3,5H,1-2H2,(H,6,7)/t5-;/m0./s1

InChI Key

QWFJCFXFOAIKGS-JEDNCBNOSA-N

SMILES

O=C(C1NCSC1)O.N[C@@H](CCCCN)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lysine thiazolidine carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine thiazolidine carboxylate
Reactant of Route 2
Lysine thiazolidine carboxylate
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Lysine thiazolidine carboxylate
Reactant of Route 4
Lysine thiazolidine carboxylate
Reactant of Route 5
Lysine thiazolidine carboxylate
Reactant of Route 6
Lysine thiazolidine carboxylate

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